Comparative Thermal Stability in Aqueous Solution for Continuous Infusion Applications
In a direct head-to-head study evaluating concentrated solutions for continuous infusion, Cefepime Dihydrochloride (50 g/L) demonstrated superior stability at elevated temperatures compared to ceftazidime (120 g/L) and cefpirome (32 g/L) [1]. At 37°C, the time required to reach 10% degradation—a common pharmaceutic stability threshold—was 13 hours for cefepime, significantly exceeding the 8 hours for ceftazidime and 7.25 hours for cefpirome [1].
| Evidence Dimension | Time to 10% degradation in aqueous solution (Stability at 37°C) |
|---|---|
| Target Compound Data | 13 hours |
| Comparator Or Baseline | Ceftazidime: 8 hours; Cefpirome: 7.25 hours |
| Quantified Difference | Cefepime is 62.5% more stable than ceftazidime and 79% more stable than cefpirome at 37°C. |
| Conditions | Concentrated solutions (Cefepime 50 g/L, Ceftazidime 120 g/L, Cefpirome 32 g/L) at 37°C |
Why This Matters
This superior high-temperature stability is critical for procurement decisions related to continuous infusion protocols in intensive care or ambulatory settings, where ceftazidime and cefpirome would degrade unacceptably fast, limiting their utility [1].
- [1] Baririan, N., et al. (2002). Comparative Stability Studies of Antipseudomonal β-Lactams for Potential Administration through Portable Elastomeric Pumps and Motor-Operated Syringes. Antimicrob Agents Chemother, 46(8): 2327–2332. View Source
